molecular formula C8H14N2O5S B14629994 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-48-5

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Cat. No.: B14629994
CAS No.: 54424-48-5
M. Wt: 250.27 g/mol
InChI Key: CFZVOZBPXNVKQS-UHFFFAOYSA-M
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Description

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid, sulfuric acid, or even solid acid catalysts like Montmorillonite-KSF .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in a packed bed reactor is also common, as it allows for easy separation of the catalyst and product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones, which can have enhanced biological activities .

Scientific Research Applications

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
  • 1,3-Diethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

Uniqueness

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific diethyl substitution, which can enhance its biological activity and selectivity compared to other similar compounds .

Properties

CAS No.

54424-48-5

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

1,3-diethylpyrimidin-1-ium-2-one;hydrogen sulfate

InChI

InChI=1S/C8H13N2O.H2O4S/c1-3-9-6-5-7-10(4-2)8(9)11;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

CFZVOZBPXNVKQS-UHFFFAOYSA-M

Canonical SMILES

CCN1C=CC=[N+](C1=O)CC.OS(=O)(=O)[O-]

Origin of Product

United States

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